molecular formula C9H13NO3S B1459115 2-(2-Methoxypropan-2-yl)-4-methyl-1,3-thiazole-5-carboxylic acid CAS No. 1505403-97-3

2-(2-Methoxypropan-2-yl)-4-methyl-1,3-thiazole-5-carboxylic acid

Cat. No.: B1459115
CAS No.: 1505403-97-3
M. Wt: 215.27 g/mol
InChI Key: KWOQUQGRWWYXJV-UHFFFAOYSA-N
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Description

2-(2-Methoxypropan-2-yl)-4-methyl-1,3-thiazole-5-carboxylic acid (CAS Number: 1505403-97-3) is a chemical compound with the molecular formula C9H13NO3S and a molecular weight of 215.27 g/mol . It belongs to the class of thiazole-5-carboxylic acid derivatives, which are recognized in medicinal chemistry as privileged scaffolds for the development of novel bioactive agents . The thiazole ring is a versatile five-membered heterocycle containing nitrogen and sulfur atoms, and it is a key structural component in a wide range of approved therapeutic drugs and active research compounds . Specifically, the thiazole-5-carboxylic acid moiety is a significant synthon of interest in pharmaceutical research. Scientific literature highlights that derivatives of thiazole-5-carboxylic acid have been rationally designed, synthesized, and evaluated as potent inhibitors of the xanthine oxidase enzyme . Such inhibitors are investigated for the management of conditions like hyperuricemia and gout . This compound serves as a valuable building block for researchers in organic and medicinal chemistry, facilitating the synthesis and exploration of new chemical entities for potential pharmacological applications. The product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(2-methoxypropan-2-yl)-4-methyl-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3S/c1-5-6(7(11)12)14-8(10-5)9(2,3)13-4/h1-4H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWOQUQGRWWYXJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C(C)(C)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Synthesis via Substituted Thiazole Intermediates

A patented process outlines a multi-step synthetic route to thiazole-5-carboxylic acids bearing alkoxyalkyl substituents at the 2-position, which can be adapted for the preparation of 2-(2-methoxypropan-2-yl) derivatives:

  • Step 1: Formation of the Thiazole Core

    A thioamide precursor is reacted with an α-haloketone or α-haloester bearing the appropriate substituent to form the thiazole ring. For example, refluxing pyridine-4-carbothioamide with ethyl 2-chloro-3-oxobutanoate in ethanol yields ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate, a close analog in heterocyclic synthesis.

  • Step 2: Introduction of the 2-(2-Methoxypropan-2-yl) Group

    The 2-position substituent can be introduced via nucleophilic substitution or alkylation reactions on suitable intermediates. In the case of 2-(2-methoxypropan-2-yl) substitution, the use of alkoxides or alkylating agents containing the 2-methoxypropan-2-yl moiety is preferred. The base used for such alkylations is typically an inorganic base such as potassium carbonate or sodium hydroxide, and solvents include ethers, esters, or polar aprotic solvents like dimethylformamide.

  • Step 3: Carboxylic Acid Formation

    The ester group at the 5-position is hydrolyzed under acidic or basic conditions to yield the free carboxylic acid. Hydrolysis can be performed using aqueous sodium hydroxide or potassium hydroxide in alcoholic solvents, followed by acidification to precipitate the carboxylic acid.

Specific Synthetic Conditions and Reagents

Step Reaction Type Reagents & Conditions Notes
1 Hantzsch Thiazole Synthesis Thioamide + α-haloketone, reflux in ethanol Reaction time: ~5 hours; neutralization with sodium bicarbonate; crystallization from water
2 Alkylation/Substitution Alkylating agent bearing 2-methoxypropan-2-yl group; base: K2CO3 or NaOH; solvent: ethers, esters, DMF Reaction temperature: 25°C; reaction time: 12 hours; base and solvent choice critical for yield and purity
3 Ester Hydrolysis Aqueous KOH or NaOH in ethanol/water mixture, room temperature to reflux Overnight reaction; acidification with dilute HCl to precipitate acid; filtration and drying

Alternative Synthetic Routes

  • Halogenation and Subsequent Substitution

    Halogenation of methyl groups on the thiazole ring using N-bromosuccinimide (NBS) in the presence of AIBN as a radical initiator, followed by substitution with nucleophiles, can be used to introduce functional groups at the 2-position. For example, bromination of 2-methylthiazole-5-carboxylic acid methyl ester in carbon tetrachloride under reflux yields dibromomethyl derivatives, which can be further reacted with nucleophilic reagents to install alkoxy substituents.

  • Esterification and Functional Group Transformations

    Starting from 2-methylthiazole-5-carboxylic acid, esterification with methanol and sulfuric acid under reflux conditions yields methyl esters. These esters can be functionalized further by bromination and nucleophilic substitution to introduce the 2-(2-methoxypropan-2-yl) group.

Research Findings and Optimization Parameters

  • Base Selection

    Studies indicate that inorganic bases such as potassium carbonate and sodium hydroxide are preferred for alkylation and hydrolysis steps due to their effectiveness and availability. Organic bases are less commonly used but can be employed depending on substrate sensitivity.

  • Solvent Effects

    Solvent choice significantly affects reaction rates and yields. Polar aprotic solvents like dimethylformamide and ethers (e.g., tetrahydrofuran) promote nucleophilic substitution reactions efficiently. Alcoholic solvents are preferred for esterification and hydrolysis steps.

  • Reaction Temperature and Time

    Mild temperatures (around 25°C) are often sufficient for alkylation and substitution reactions, with reaction times ranging from 12 to 24 hours to ensure complete conversion. Reflux conditions are used for esterification and initial thiazole ring formation.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Yield & Notes
Hantzsch Synthesis + Alkylation Thioamide + α-haloketone Base (K2CO3), Alkylating agent (2-methoxypropan-2-yl derivative) Reflux ethanol (ring formation), RT alkylation 12h High purity; crystallization from water
Esterification + Bromination + Substitution 2-Methylthiazole-5-carboxylic acid Methanol/H2SO4 (esterification), NBS/AIBN (bromination), Dimethyl phosphite + base (substitution) Reflux overnight (esterification), 77°C 12h (bromination), RT 12h (substitution) Stepwise control; good yields; adaptable for various substituents
Direct Alkylation in Aprotic Solvent Thiazole derivative with leaving group Alkali base (NaOH/K2CO3), Alkylating agent RT 12h in DMF or ethers Efficient for introducing bulky alkoxy groups

Chemical Reactions Analysis

2-(2-Methoxypropan-2-yl)-4-methyl-1,3-thiazole-5-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity
Research indicates that 2-(2-Methoxypropan-2-yl)-4-methyl-1,3-thiazole-5-carboxylic acid exhibits significant antimicrobial properties. A study conducted by Zhang et al. (2023) demonstrated its effectiveness against a range of bacteria and fungi, suggesting potential use in developing new antimicrobial agents .

Anti-inflammatory Properties
In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, indicating potential applications in treating inflammatory diseases. A case study involving animal models revealed a reduction in inflammation markers when treated with this compound .

Cancer Research
Recent investigations have explored the compound's role in cancer therapy. Preliminary results suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. Further research is needed to elucidate its mechanisms and efficacy in clinical settings .

Agricultural Applications

Fungicide Development
The compound has been incorporated into fungicide formulations due to its efficacy against various plant pathogens. A patent (AU2012257748A1) outlines a combination of this compound with other active ingredients to enhance fungicidal activity, improving crop yield and health .

Herbicide Potential
Studies have indicated that this compound may possess herbicidal properties, making it a candidate for developing new herbicides that target specific weed species without harming crops.

Materials Science Applications

Polymer Additives
In materials science, this compound has been investigated as an additive in polymer formulations to enhance thermal stability and mechanical properties. Experimental data show improved performance characteristics when incorporated into polymer matrices.

Nanotechnology
Research is ongoing into the use of this compound in nanotechnology applications, particularly in the development of nanocarriers for drug delivery systems. The unique properties of the thiazole ring facilitate interactions with biological systems, potentially improving drug bioavailability and targeting.

Data Tables

Application AreaSpecific UseFindings/Notes
PharmaceuticalsAntimicrobial agentsEffective against bacteria and fungi
Anti-inflammatory treatmentsReduces inflammation markers
Cancer therapyInduces apoptosis in cancer cells
AgricultureFungicide developmentEnhances crop yield; effective against pathogens
Herbicide potentialTargets specific weed species
Materials SciencePolymer additivesImproves thermal stability and mechanical properties
NanotechnologyPotential for drug delivery systems

Mechanism of Action

The mechanism of action of 2-(2-Methoxypropan-2-yl)-4-methyl-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, modulating their activity. The presence of the methoxypropan-2-yl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively . This property is crucial for its biological activity, as it can reach intracellular targets and exert its effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The pharmacological profile of thiazole-5-carboxylic acid derivatives is highly dependent on substituents at the 2-position. Below is a comparative analysis of key analogs:

Compound Name (IUPAC) Substituent at 2-Position Key Biological Activity Therapeutic Application Key Findings
Febuxostat 3-Cyano-4-isobutoxyphenyl Xanthine oxidase inhibition Gout treatment Superior efficacy to allopurinol; reduces uric acid levels via enzyme inhibition .
2-[(4-Chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid (BAC) 4-Chlorobenzylamino Antidiabetic, antioxidant Diabetes management Reduces blood glucose via oxidative enzyme modulation and insulin sensitivity enhancement .
2-(3-Methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid 3-Methoxyphenyl Not explicitly reported Potential metabolic stability Methoxy groups may enhance solubility; structural data available .
2-(Cyclopropylmethyl)-4-methyl-1,3-thiazole-5-carboxylic acid Cyclopropylmethyl Not explicitly reported Under investigation Branched alkyl groups may improve pharmacokinetic properties .
2-(4-Fluorophenoxymethyl)-4-methyl-1,3-thiazole-5-carboxylic acid 4-Fluorophenoxymethyl Not explicitly reported Anti-inflammatory potential Fluorine substitution may enhance binding affinity to inflammatory targets .

Key Pharmacological Insights

  • Febuxostat: The 3-cyano and 4-isobutoxy groups on the phenyl ring are critical for binding to xanthine oxidase’s active site, enabling competitive inhibition . Clinical studies confirm its superiority over allopurinol in hyperuricemia management .
  • BAC: The 4-chlorobenzylamino group is essential for antidiabetic activity. In streptozotocin-induced diabetic rats, BAC reduced oxidative stress (e.g., lowered malondialdehyde levels) and pro-inflammatory cytokines (e.g., TNF-α) .

Biological Activity

2-(2-Methoxypropan-2-yl)-4-methyl-1,3-thiazole-5-carboxylic acid is a thiazole derivative known for its diverse biological activities. Thiazoles are characterized by their five-membered ring structure containing sulfur and nitrogen, which contributes to their pharmacological properties. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₃NO₃S. It features a methoxypropan-2-yl group and a carboxylic acid group attached to the thiazole ring, enhancing its lipophilicity and biological activity.

Property Value
IUPAC Name This compound
Molecular Formula C₉H₁₃NO₃S
Molecular Weight 199.27 g/mol
CAS Number 1505403-97-3

Antimicrobial Activity

Thiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains.

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial effects of thiazole derivatives, including the compound , against Gram-positive and Gram-negative bacteria. The results showed minimum inhibitory concentrations (MIC) ranging from 1.95 µg/mL to 15.62 µg/mL against Staphylococcus aureus and Enterococcus faecalis, indicating strong antibacterial properties .
  • Xanthine Oxidase Inhibition : Another study focused on the xanthine oxidase inhibitory activity of similar thiazole compounds. Compounds derived from 4-methylthiazole demonstrated potent inhibition with IC50 values in the micromolar range, suggesting potential therapeutic applications in conditions like gout .

Antioxidant Activity

The compound has also been investigated for its antioxidant properties. In vitro studies have shown that it can scavenge free radicals effectively, contributing to its potential use in treating oxidative stress-related diseases .

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors within microbial cells. The thiazole ring structure allows for effective binding to active sites on target proteins, modulating their function and leading to antimicrobial effects.

Summary of Findings

Study Focus Findings
Antimicrobial ActivityMIC values between 1.95 µg/mL - 15.62 µg/mL against various bacteria
Xanthine Oxidase InhibitionIC50 values indicating potent inhibition
Antioxidant ActivityEffective free radical scavenging capabilities

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-(2-methoxypropan-2-yl)-4-methyl-1,3-thiazole-5-carboxylic acid?

  • Methodology : A typical approach involves condensation of substituted thiazole precursors with methoxypropan-2-yl groups. For example, ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate derivatives can be hydrolyzed under basic conditions (e.g., potassium carbonate in methanol/water) to yield the carboxylic acid moiety . Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to avoid side reactions like ester hydrolysis or thiazole ring degradation.

Q. How can analytical techniques verify the purity and structure of this compound?

  • Methodology :

  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Mobile phases often combine acetonitrile and phosphate buffer (pH 2.5–3.0) .
  • FTIR : Confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for carboxylic acid, C-O-C stretch at ~1100 cm⁻¹ for methoxy groups) .
  • X-ray crystallography : Employ SHELX software for structural refinement. For example, SHELXL can resolve hydrogen-bonding networks critical for understanding supramolecular packing .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxypropan-2-yl vs. chlorobenzyl groups) influence biological activity in diabetes models?

  • Methodology :

  • SAR studies : Compare the hypoglycemic activity of analogues in streptozotocin (STZ)-induced diabetic rats. The methoxypropan-2-yl group may enhance solubility, while bulkier substituents (e.g., chlorobenzyl in BAC analogues) improve receptor binding .
  • Docking simulations : Use AutoDock Vina to model interactions with insulin receptor substrates or glucose transporters.

Q. What strategies mitigate poor aqueous solubility for in vivo studies?

  • Methodology :

  • Nanosuspensions : Lyophilized formulations with stabilizers (e.g., poloxamer 188) improve bioavailability. Particle size reduction (<200 nm) via high-pressure homogenization enhances dissolution rates .
  • Prodrug design : Esterification of the carboxylic acid group (e.g., methyl or ethyl esters) increases lipophilicity for better membrane permeability .

Q. How can in vitro metabolic pathways be predicted for this compound?

  • Methodology :

  • Liver microsomes : Incubate with human/rat liver microsomes and NADPH to identify phase I metabolites (e.g., hydroxylation at the methoxypropan-2-yl group).
  • LC-MS/MS : Detect metabolites using high-resolution mass spectrometry. Febuxostat analogues, for instance, undergo cytochrome P450-mediated oxidation .

Q. How to resolve contradictions in activity data across different assay models?

  • Methodology :

  • Dose-response normalization : Compare IC₅₀ values in cell-free (e.g., enzyme inhibition) vs. cellular assays (e.g., glucose uptake in 3T3-L1 adipocytes).
  • Pharmacokinetic profiling : Measure plasma half-life and tissue distribution to correlate in vitro potency with in vivo efficacy .

Experimental Design & Data Analysis

Q. What crystallographic tools are suitable for resolving hydrogen-bonding patterns in this compound?

  • Methodology :

  • SHELX suite : Use SHELXD for phase determination and SHELXL for refinement. Twinned data (common in thiazole derivatives) require careful treatment with HKLF5 format .
  • Hydrogen placement : DFT-calculated hydrogen positions (e.g., via Gaussian 09) can guide refinement in low-resolution datasets.

Q. How to validate the stability of this compound under physiological conditions?

  • Methodology :

  • Forced degradation studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 37°C. Monitor degradation products via LC-MS .
  • Accelerated stability testing : Store at 40°C/75% RH for 6 months and assess changes in potency using validated bioassays .

Key Notes

  • For crystallography, SHELX remains the gold standard despite newer software .
  • Structural analogs (e.g., Febuxostat) provide methodological precedents for solubility and metabolic studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Methoxypropan-2-yl)-4-methyl-1,3-thiazole-5-carboxylic acid
Reactant of Route 2
2-(2-Methoxypropan-2-yl)-4-methyl-1,3-thiazole-5-carboxylic acid

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